Disodium 4,4'-bis-(2-sulfostyryl)biphenyl
Overview
Description
Disodium 4,4’-bis-(2-sulfostyryl)biphenyl is a chemical compound with the molecular formula C28H20Na2O6S2 and a molecular weight of 562.56 g/mol . It is commonly used as a fluorescent whitening agent in various household goods . This compound is known for its ability to enhance the appearance of color in fabrics and other materials by absorbing ultraviolet light and re-emitting it as visible blue light, thereby making the material appear whiter and brighter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis-(2-sulfostyryl)biphenyl typically involves the reaction of 4,4’-bis(chloromethyl)-1,1’-biphenyl with sodium sulfite under alkaline conditions . The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms are replaced by sulfonate groups. The reaction conditions usually include a temperature range of 70-90°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of Disodium 4,4’-bis-(2-sulfostyryl)biphenyl involves large-scale synthesis using similar reaction conditions as the laboratory synthesis but optimized for higher yields and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-bis-(2-sulfostyryl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfinate, thiol groups, and various substituted aromatic compounds .
Scientific Research Applications
Disodium 4,4’-bis-(2-sulfostyryl)biphenyl has a wide range of scientific research applications:
Chemistry: Used as a fluorescent whitening agent in the study of photophysical properties and fluorescence spectroscopy.
Biology: Employed in the labeling of biological samples for fluorescence microscopy and flow cytometry.
Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent.
Mechanism of Action
The mechanism of action for Disodium 4,4’-bis-(2-sulfostyryl)biphenyl involves the formation of micelles in aqueous solutions. These micelles consist of a hydrophobic core encased by a hydrophilic shell. This structure allows the compound to solubilize and stabilize lipids and proteins in solution . The compound absorbs ultraviolet light and re-emits it as visible blue light, enhancing the whiteness and brightness of materials .
Comparison with Similar Compounds
Disodium 4,4’-bis-(2-sulfostyryl)biphenyl is unique due to its high efficiency as a fluorescent whitening agent. Similar compounds include:
Tinopal CBS-X: Another fluorescent whitening agent with similar properties but different molecular structure.
Stilbene 3: A compound used for similar applications but with different photophysical properties.
These compounds share similar applications but differ in their chemical structures and specific properties, making Disodium 4,4’-bis-(2-sulfostyryl)biphenyl a preferred choice in certain applications due to its superior whitening efficiency .
Properties
IUPAC Name |
disodium;5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N12O8S2.2Na/c1-49(19-21-51)37-45-33(39-27-9-5-3-6-10-27)43-35(47-37)41-29-17-15-25(31(23-29)59(53,54)55)13-14-26-16-18-30(24-32(26)60(56,57)58)42-36-44-34(40-28-11-7-4-8-12-28)46-38(48-36)50(2)20-22-52;;/h3-18,23-24,51-52H,19-22H2,1-2H3,(H,53,54,55)(H,56,57,58)(H2,39,41,43,45,47)(H2,40,42,44,46,48);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYVUOFMPAXVCH-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38N12Na2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027757 | |
Record name | Disodium 4,4'-bis-(2-sulfostyryl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
900.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13863-31-5 | |
Record name | Disodium 4,4'-bis-(2-sulfostyryl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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